molecular formula C7H10O2 B3187178 4-Methylcyclohexane-1,3-dione CAS No. 14203-46-4

4-Methylcyclohexane-1,3-dione

Cat. No. B3187178
CAS RN: 14203-46-4
M. Wt: 126.15 g/mol
InChI Key: BXDJIVKCVVTETR-UHFFFAOYSA-N
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Description

4-Methylcyclohexane-1,3-dione is a synthetic intermediate useful for pharmaceutical synthesis . It is an important starting material, exemplified in a formal synthesis of acorone .

Scientific Research Applications

Structural Studies

  • Structural Analysis in Solutions : Gryff-Keller and Szczeciński (2010) explored the structures of cyclohexane-1,3-dione and its derivatives in solutions, providing insights into their molecular configurations using NMR and DFT quantum-chemical calculations (Gryff-Keller & Szczeciński, 2010).

Synthetic Applications

  • Synthesis of Bioactive Molecules : Sharma, Kumar, and Das (2021) highlighted the role of cyclohexane-1,3-dione derivatives as precursors in synthesizing a wide range of bioactive molecules, including heterocycles and natural products, due to their active methylene moiety and di-carbonyl groups (Sharma, Kumar, & Das, 2021).
  • Electrochemical Reduction Studies : S. Sharma et al. (2014) investigated the electrochemical reduction of 2-Methylcyclohexane-1, 3-dione, highlighting its potential in synthesizing specific compounds like 3-hydroxy-2-methyl cyclohexanone (S. Sharma, Wadhvani, Sharma, & Verma, 2014).

properties

IUPAC Name

4-methylcyclohexane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-2-3-6(8)4-7(5)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDJIVKCVVTETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)CC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylcyclohexane-1,3-dione

Synthesis routes and methods

Procedure details

To a stirred solution of lithium diisopropylamide mono (tetrahydrofuran) (100 ml, 150 mM, 1.5M solution) in dry tetrahydrofuran (100 ml) under an atmosphere of nitrogen and at -78° C. was added dropwise 3-ethoxy-2-cyclohexen-1-one (21.0 g, 150 mM) dissolved in tetrahydrofuran (70 ml) over a period of 15 min. After an additional 45 min, methyl iodide (21.29 g, 150 mM) dissolved in dry tetrahydrofuran (10 ml) was added dropwise over a period of 5 min. After a further 15 min the cooling bath was removed and the whole stirred at room temperature for 1 h. Water was then added and the enol ether intermediate recovered into ether, washed (brine), dried (Na2SO4) and evaporated to dryness. The oil thus obtained was dissolved in ethanol (100 ml) and 5N hydrochloric acid (228 ml) added. The whole was stirred at room temperature for 45 min. Water (800 ml) was added, the aqueous phase made basic to pH 8-9 (NaOH) and extracted with ethyl acetate. The aqueous phase was re-acidified (HCl) and the product extracted into ethyl acetate. The organic phase was washed with brine, dried (Na2SO4) and evaporated to give the title compound (D11) (17.6 g) (92%) as an oil. Product could be used directly in the preparation of intermediate D13 without further purification.
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
21.29 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
228 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
EG Meek, JH Turnbull, W Wilson - Journal of the Chemical Society …, 1953 - pubs.rsc.org
… 4-Methylcyclohexane-1 : 3-dione, previously imperfectly characterised, has been made by three methods. Monoenol ethers are prepared from several cyclohexane-1 : 3-diones and (a) …
Number of citations: 43 pubs.rsc.org
T Ishikawa, K Kudo, K Kuroyabu, S Uchida… - The Journal of …, 2008 - ACS Publications
Reactions of substituted acetone derivatives with acrylic acid esters (>200 mol %) in the presence of t-BuOK (200 mol %) in t-BuOH-THF (1:1 by volume) turned out to proceed as a …
Number of citations: 74 pubs.acs.org
D Nasipuri, SK Ghosh - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
(±)-3-Methoxy-6,15-diazaestra-1,3,5,7,9,14-hexaene (IX) has been synthesised from 3-methoxy-8-methyl-9,10-dihydrophenanthridin-7(8H)-one (IV)via a modified Curtius …
Number of citations: 4 pubs.rsc.org
GL Burge, DJ Collins, JD Reitze - Australian Journal of Chemistry, 1982 - CSIRO Publishing
Epoxidation of 8-methyl-1,4-dioxaspiro[4,5]dec-7-ene (13) with peroxybenzoic acid afforded 6'-methylspiro[1,3-dioxolan-2,3'-[7]oxabicyclo[4,1,0]heptane] (12), isomerization of which …
Number of citations: 8 www.publish.csiro.au
H Nambu, N Ono, W Hirota, M Fukumoto… - Chemical and …, 2016 - jstage.jst.go.jp
An Efficient Method for the Synthesis of 2′,3′-Nonsubstituted Cycloalkane-1,3-dione-2-spirocyclopropanes Using (2-Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate Toggle …
Number of citations: 20 www.jstage.jst.go.jp
S Nunewar, S Kumar, P Priyanka, P Girase… - Chemical …, 2022 - pubs.rsc.org
Highly selective and switchable [4+2] annulations of 2-arylindoles with iodonium ylides were achieved by performing solvent-controlled Rh(III)-catalyzed C–H activations. When using …
Number of citations: 21 pubs.rsc.org
F Munyemana, L Ghosez - Synthesis, 2023 - thieme-connect.com
The replacement of a hydroxyl group by a halogen is a pivotal organic functional group transformation. Existing procedures often require acidic conditions or lack sustainability and atom …
Number of citations: 2 www.thieme-connect.com
S Mukherjee - 1985 - idr.iitkgp.ac.in
Numerous structural modifications have been made in the steroid nucleus over the past years in order to bring varia~ tion and increase of biological activity without undesirable side …
Number of citations: 2 www.idr.iitkgp.ac.in
S Kumar, S Nunewar… - Asian Journal of Organic …, 2022 - Wiley Online Library
A cross‐coupling/annulation reaction of sulfoxonium ylides with iodonium ylides has been reported by Rh(III)‐catalyzed C−H functionalization pathway to provide a direct access to …
Number of citations: 14 onlinelibrary.wiley.com
WR Chan, CH Hassall - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
Also, the compound represented by (11) would not give anhydro-derivatives with hydroxylamine and substituted hydrazines. By Bredt’s rule, such a bridged structure as (V) is excluded. …
Number of citations: 9 pubs.rsc.org

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